Cas no 1150561-74-2 (3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester)

3-Amino-2-chloropyridine-6-boronic acid pinacol ester is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The presence of both amino and chloro substituents on the pyridine ring allows for selective functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The boronate moiety facilitates efficient C-C bond formation under mild conditions, while the electron-rich amino group can participate in further derivatization. This compound is particularly useful in constructing complex heterocyclic frameworks, offering synthetic flexibility for advanced intermediates in medicinal chemistry and materials science applications.
3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester structure
1150561-74-2 structure
Product Name:3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester
CAS No:1150561-74-2
MF:C11H16BClN2O2
MW:254.520941734314
MDL:MFCD11044433
CID:856499
PubChem ID:46737993
Update Time:2025-10-31

3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
    • 3-AMINO-2-CHLOROPYRIDINE-6-BORONIC ACID, PINACOL ESTER
    • MFCD11044433
    • BS-19442
    • 3-Amino-2-chloropyridine-6-boronic acid pinacol ester, AldrichCPR
    • 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amineK
    • AB62937
    • J-003243
    • 1150561-74-2
    • 3-Pyridinamine, 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DTXSID10674150
    • AT14549
    • CS-0174299
    • AKOS015960307
    • 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester
    • MDL: MFCD11044433
    • Inchi: 1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(14)9(13)15-8/h5-6H,14H2,1-4H3
    • InChI Key: RFWDIEIRRPLYLP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=N1)N

Computed Properties

  • Exact Mass: 254.09900
  • Monoisotopic Mass: 254.0993356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • PSA: 57.37000
  • LogP: 2.19760

3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 36
  • Safety Instruction: 26

3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1150561-74-2)3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester
Order Number:A893954
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:46
Price ($):410.0
Email:sales@amadischem.com

Additional information on 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester

3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester (CAS No. 1150561-74-2): A Versatile Building Block in Modern Medicinal Chemistry

3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester (CAS No. 1150561-74-2) is a highly versatile compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, offers a wide range of applications in the synthesis of biologically active molecules and pharmaceuticals. The presence of a boronic acid pinacol ester group, an amino group, and a chloro substituent on the pyridine ring makes it an attractive intermediate for various chemical transformations.

The boronic acid pinacol ester moiety is particularly noteworthy due to its reactivity and stability under a variety of reaction conditions. This functional group is widely used in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling reaction has been extensively studied and optimized over the years, making it a robust and reliable method for the synthesis of diverse compounds with high efficiency and selectivity.

The amino group on the pyridine ring provides additional reactivity and functionalization opportunities. Amino groups can participate in a variety of reactions, including nucleophilic substitution, condensation, and coupling reactions. These reactions are crucial for the synthesis of compounds with specific biological activities, such as inhibitors, agonists, and antagonists. The presence of an amino group also allows for the introduction of additional functional groups through further derivatization, enhancing the versatility of the compound.

The chloro substituent on the pyridine ring adds another layer of reactivity to the molecule. Chlorine atoms can be readily replaced by other functional groups through nucleophilic substitution reactions, providing a convenient route for the synthesis of derivatives with different substituents. This feature is particularly useful in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity and pharmacological properties.

Recent research has highlighted the potential applications of 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain cancer cell lines. The ability to fine-tune the structure through targeted modifications allows researchers to optimize the pharmacological properties of these derivatives, making them promising candidates for further development as anticancer agents.

In addition to its applications in cancer research, 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester has also been explored for its potential use in neurodegenerative diseases. The unique combination of functional groups on this molecule enables it to interact with specific biological targets, such as enzymes and receptors involved in neurodegenerative processes. Preliminary studies have demonstrated that certain derivatives exhibit neuroprotective effects, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester is another factor contributing to its widespread use in medicinal chemistry. Efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. These synthetic methods often involve multi-step processes that leverage modern synthetic techniques and catalysts to achieve high yields and purity levels. The availability of this compound as a commercial reagent further facilitates its use in academic and industrial research settings.

In conclusion, 3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester (CAS No. 1150561-74-2) is a valuable building block in modern medicinal chemistry. Its unique combination of functional groups offers a wide range of opportunities for chemical transformations and biological applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in the development of novel therapeutic agents and biologically active molecules.

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Amadis Chemical Company Limited
(CAS:1150561-74-2)3-Amino-2-chloropyridine-6-boronic Acid Pinacol Ester
A893954
Purity:99%
Quantity:1g
Price ($):410.0
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